molecular formula C6H10ClNO3 B1346035 Ethyl 2-[(2-chloroacetyl)amino]acetate CAS No. 41602-50-0

Ethyl 2-[(2-chloroacetyl)amino]acetate

Cat. No. B1346035
CAS RN: 41602-50-0
M. Wt: 179.6 g/mol
InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloroacetyl)amino]acetate is a chemical compound with the molecular formula C6H10ClNO3 . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2-chloroacetyl)amino]acetate consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-[(2-chloroacetyl)amino]acetate has a molecular weight of 179.6 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Cyanoacetylation of Amines

  • Application Summary : Cyanoacetylation of amines is a process used in the formation of biologically active compounds. N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are considered important precursors for heterocyclic synthesis .
  • Methods of Application : The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
  • Results or Outcomes : The resulting N-substituted cyanoacetamide compounds can be used to form a variety of heterocyclic compounds. These compounds have diverse biological activities and have drawn the attention of biochemists .

2. Design and Synthesis of 2-Aminothiazole Derivatives

  • Application Summary : 2-aminothiazole derivatives have been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
  • Methods of Application : The synthesis of these derivatives involves the condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution .
  • Results or Outcomes : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug. Some compounds were found to have a complete inhibitory effect on PDE5 at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC50 = 1.00–6.34 μM range) and COX-2 activity (IC50 = 0.09–0.71 μM range) .

Safety And Hazards

Ethyl 2-[(2-chloroacetyl)amino]acetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the person should be moved to fresh air and given oxygen if breathing is difficult .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHWWBSVIZYONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961837
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chloroacetyl)amino]acetate

CAS RN

41602-50-0
Record name Glycine, N-(2-chloroacetyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041602500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Chloroacetyl)glycine ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The ester prepared in step 1 is reacted with chloroacetylchloride at a temperature of from about -10° to +10° C. in a suitable solvent in the presence of a suitable base to produce chloroacetylglycine ethyl ester. Solvents useful in this reaction include water, dichloromethane, and dichloroethane. Suitable bases include sodium bicarbonate, sodium carbonate, potassium carbonate, and sodium hydroxide. If the aminoacid is used in the form of its hydrochloride, a two-fold excess of base must be used.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Twenty-seven and nine-tenths grams (g) (0.2 mole) of glycine ethyl ester --HCl was combined with about 100 grams of ice in a reaction flask. Solid NaHCO3 (33.6 g) (0.4 mole) was then added to this mixture followed by dropwise addition of 23.0 g (0.2 mole) of chloroacetyl chloride with stirring. The temperature of the reaction mixture was maintained between -10° and -5° C. by ice addition. The solid precipitate that formed was separated from the reaction mixture by filtration, washed with ice water and air dried. The yield was 15 g (41.7%) of a solid having a melting point of 60°-62° C. which was identified as the title compound by infrared (IR) spectroscopy analysis.
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33.6 g
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23 g
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